molecular formula C8H4ClF2NO2 B1602758 3-Chloro-4-(difluoromethoxy)phenyl isocyanate CAS No. 39479-97-5

3-Chloro-4-(difluoromethoxy)phenyl isocyanate

Cat. No. B1602758
CAS RN: 39479-97-5
M. Wt: 219.57 g/mol
InChI Key: ARTMPJBCJHOVJE-UHFFFAOYSA-N
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Description

3-Chloro-4-(difluoromethoxy)phenyl isocyanate is a unique chemical compound with the empirical formula C8H4ClF2NO2 . It has a molecular weight of 219.57 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is FC(F)Oc1ccc(cc1Cl)N=C=O . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

The empirical formula of this compound is C8H4ClF2NO2 and it has a molecular weight of 219.57 .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Biochemical Analysis

Biochemical Properties

3-Chloro-4-(difluoromethoxy)phenyl isocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and peptides. The isocyanate group in this compound reacts with primary amines in proteins to form stable urea linkages. This reaction is utilized in the Edman degradation process for sequencing amino acids in peptides . Additionally, this compound can interact with enzymes such as trypsin and chymotrypsin, which cleave peptide bonds at specific sites, facilitating the study of protein structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain enzymes involved in cell signaling, leading to altered cellular responses. It can also affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the expression of specific genes . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic sites on proteins, such as the amino groups of lysine residues, forming stable urea linkages. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture or reactive nucleophiles . Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations in experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively modify specific proteins or enzymes, leading to targeted biochemical effects . At higher doses, this compound can cause toxic or adverse effects, including tissue damage and systemic toxicity . Threshold effects are observed, where a certain dosage level is required to elicit a measurable biochemical response. Understanding these dosage effects is crucial for determining safe and effective usage in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with cellular biomolecules . These metabolic interactions can influence the overall metabolic flux and levels of specific metabolites, potentially affecting cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . These transport and distribution dynamics are critical for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals on proteins . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect the localization and activity of this compound . Understanding these localization mechanisms is essential for elucidating the compound’s biochemical and cellular effects.

properties

IUPAC Name

2-chloro-1-(difluoromethoxy)-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NO2/c9-6-3-5(12-4-13)1-2-7(6)14-8(10)11/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTMPJBCJHOVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600618
Record name 2-Chloro-1-(difluoromethoxy)-4-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39479-97-5
Record name 2-Chloro-1-(difluoromethoxy)-4-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(difluoromethoxy)-4-isocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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